6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazine ring, and a methoxyphenyl group. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs), making it a compound of interest in pharmacological research .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the function of ENTs in an irreversible and non-competitive manner . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the nucleoside transport pathways regulated by ENTs . By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . This disruption can influence adenosine-related functions, given the role of ENTs in regulating extracellular adenosine levels .
Pharmacokinetics
The compound exhibits a concentration-dependent inhibition of uridine and adenosine transport through both ENT1 and ENT2 . The half-maximal inhibitory concentration (IC50) value of the compound for ENT2 is 5-10-fold less than for ENT1 .
Result of Action
The inhibition of ENTs by the compound results in reduced uptake of uridine and adenosine . This can potentially affect nucleotide synthesis and chemotherapy, given the role of these nucleosides in these processes .
Biochemical Analysis
Biochemical Properties
This compound has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It interacts with ENTs in a non-competitive and irreversible manner, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) .
Cellular Effects
In cellular processes, 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has shown to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ENTs. It inhibits ENTs in an irreversible and non-competitive manner, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting potential long-term effects on cellular function .
Preparation Methods
The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is formed by cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with fluorophenyl group: The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic substitution reaction.
Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Final coupling: The final step involves coupling the substituted piperazine and triazine rings with the methoxyphenyl group under suitable reaction conditions.
Chemical Reactions Analysis
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
Similar compounds to 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of ENTs but has different selectivity and binding properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds show similar biological activities but differ in their chemical structure and specific inhibitory effects.
The uniqueness of this compound lies in its specific inhibitory effects on ENT2 over ENT1, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-30-18-9-5-3-7-16(18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-8-4-2-6-15(17)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNIYXCYNMVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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